molecular formula C10H16 B14522094 (4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 62433-77-6

(4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14522094
CAS No.: 62433-77-6
M. Wt: 136.23 g/mol
InChI Key: AJSJXSBFZDIRIS-SECBINFHSA-N
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Description

(4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclohexene ring with a methyl group and a prop-1-en-2-yl group attached to it. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an alkyne, under catalytic conditions. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Common industrial methods include catalytic hydrogenation, dehydrogenation, and isomerization reactions.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or acids, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic reactions and is studied for its reactivity and stereochemistry.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a model compound for studying enzyme-catalyzed reactions.

Industry

Industrially, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric effects of its substituents. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene: The enantiomer of the compound with the opposite stereochemistry.

    4-Methylcyclohexene: A similar compound lacking the prop-1-en-2-yl group.

    1-Methyl-4-(prop-1-en-2-yl)cyclohexene: A positional isomer with different substituent positions.

Uniqueness

(4S)-4-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific stereochemistry and the presence of both a methyl and a prop-1-en-2-yl group

Properties

CAS No.

62433-77-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(4S)-4-methyl-1-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1

InChI Key

AJSJXSBFZDIRIS-SECBINFHSA-N

Isomeric SMILES

C[C@H]1CCC(=CC1)C(=C)C

Canonical SMILES

CC1CCC(=CC1)C(=C)C

Origin of Product

United States

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